BenchChemオンラインストアへようこそ!

Acetic acid, 2-(2-(4-chlorobenzyl)phenoxy)-, ethyl ester

Hypolipidemic SAR Hepatotoxicity

Acetic acid, 2-(2-(4-chlorobenzyl)phenoxy)-, ethyl ester (CAS 71549-05-8) is an ortho-substituted phenoxyacetic acid ethyl ester bearing a 4-chlorobenzyl moiety. It belongs to the class of small-molecule diarylmethane ethers structurally related to the fibrate hypolipidemic agents.

Molecular Formula C17H17ClO3
Molecular Weight 304.8 g/mol
CAS No. 71549-05-8
Cat. No. B13757121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, 2-(2-(4-chlorobenzyl)phenoxy)-, ethyl ester
CAS71549-05-8
Molecular FormulaC17H17ClO3
Molecular Weight304.8 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=CC=CC=C1CC2=CC=C(C=C2)Cl
InChIInChI=1S/C17H17ClO3/c1-2-20-17(19)12-21-16-6-4-3-5-14(16)11-13-7-9-15(18)10-8-13/h3-10H,2,11-12H2,1H3
InChIKeySXYMAGONWZFLSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic Acid, 2-(2-(4-chlorobenzyl)phenoxy)-, Ethyl Ester (CAS 71549-05-8): Ortho-Substituted Phenoxyacetic Ester Intermediate for Differentiated Hypolipidemic Research


Acetic acid, 2-(2-(4-chlorobenzyl)phenoxy)-, ethyl ester (CAS 71549-05-8) is an ortho-substituted phenoxyacetic acid ethyl ester bearing a 4-chlorobenzyl moiety. It belongs to the class of small-molecule diarylmethane ethers structurally related to the fibrate hypolipidemic agents [1]. The compound shares a chlorobenzyl-phenoxy core with its regioisomers [e.g., the para-substituted analog (CAS 57081-29-5) and the meta-substituted analog] and with established drugs like clofibrate and beclobrate. However, the specific ortho arrangement of the oxyalkanoate side chain relative to the benzyl bridge is a critical structural determinant of both pharmacological activity and hepatic safety profile, as established in historical patent literature [2].

Why Regioisomeric Substitution of Acetic Acid, 2-(2-(4-chlorobenzyl)phenoxy)-, Ethyl Ester Cannot Be Genericized: The Ortho-Position Pharmacological Imperative


Regioisomeric substitution is not a minor structural variation for chlorobenzyl phenoxyacetic acid esters; it is the primary switch governing the trade-off between cholesterol-lowering efficacy and hepatomegalic toxicity. Patent EP0014493B1 explicitly demonstrates that the ortho-substituted isomers (the class to which this compound belongs) are distinguished from their meta-substituted analogs by a superior therapeutic index. Consequently, a procurement decision that treats the 2‑, 3‑, or 4‑substituted isomers as interchangeable will encounter confounding biological results that undermine drug-discovery or pharmacological studies, as the meta isomer in particular is reported to possess undesirably high liver-enlargement activity [1].

Acetic Acid, 2-(2-(4-chlorobenzyl)phenoxy)-, Ethyl Ester: Evidence-Based Differentiation for Scientific Procurement and Ortho-Specific Hypolipidemic Agent Design


Direct Ortho-vs-Meta Comparison: Ortho Isomer Retains Cholesterol-Lowering Efficacy Without Undesirable Hepatomegalicity

A direct head-to-head comparison within patent EP0014493B1 evaluated the ortho-substituted isomer (the structural class of target compound) against its meta-substituted analog (Example VIII). The patent explicitly states that the meta isomer exhibits 'an undesirably high liver enlargement activity' while demonstrating a substantially reduced cholesterol-lowering effect relative to the ortho form [1]. The patent's Table I reports E1D25 (effective dose for 25% cholesterol lowering) and E2D25 (dose causing 25% liver weight increase) values in male Wistar rats, showing that the ortho isomer achieves therapeutic lipid reduction without the hepatomegalic liability that is inherent to the meta orientation. This represents the strongest available regioisomeric differentiation data, providing direct, quantitative-albeit-qualitatively reported evidence that ortho substitution is essential for maintaining the desired efficacy-to-toxicity ratio.

Hypolipidemic SAR Hepatotoxicity

Substituent Position Effect on Hepatic Safety: Ortho Configuration Mitigates Liver Enlargement Activity Observed with Para and Meta Regioisomers

Further analysis of the patent disclosure reveals that the para-substituted isomers, while active in cholesterol lowering, also exhibit a degree of liver weight increase that is mitigated by the ortho arrangement [1]. The ortho substitution is specifically claimed as a novel and inventive feature that provides an improved balance of pharmacological properties – i.e., acceptably low toxicity combined with satisfactory effectiveness. In contrast, the meta isomer (Example VIII) is cited as a comparative example that fails to achieve this balance, and the para-substituted compounds, while not explicitly critiqued as harshly, are excluded from the preferred inventive embodiments. This regioisomer‑specific toxicological fingerprint is a critical differentiator for researchers selecting a starting point for structure‑activity relationship (SAR) campaigns.

Hepatomegaly Toxicology Regioisomer

Improved Toxicity Margin Over Prototypical Fibrate Clofibrate: Ortho-Substituted Scaffold Exhibits Lower Acute Toxicity and Superior Therapeutic Window

The prototypical fibrate clofibrate is characterized by relatively high acute toxicity (LD50 2350 mg/kg in mice) and the necessity for high therapeutic doses, which in turn leads to therapeutic and toxicological concern [2]. The invention described in EP0014493B1 directly addresses this limitation by introducing ortho‑substituted chlorobenzyl phenoxy alkanoic compounds that demonstrate high cholesterol‑lowering effectiveness 'combined with very low general toxicities and substantially reduced hepatomegalitic effects' [1]. This represents a class‑level safety improvement that is inherently tied to the ortho‑substitution pattern, not just the phenoxyacetic acid ester pharmacophore.

Clofibrate LD50 Safety Margin

Physicochemical Distinction from Para Analog: Boiling Point and Density Differences Aid Isomer-Specific Procurement and Purity Verification

Physical property data provide a practical basis for distinguishing the ortho‑substituted ethyl ester from its para‑substituted regioisomer (CAS 57081-29-5) during procurement and quality control. The target compound exhibits a boiling point of 398.9°C at 760 mmHg and a density of 1.182 g/cm³ . While the para isomer's boiling point is reported in the range of approximately 394–396°C under similar conditions, the modest but consistent difference (approximately 3–5°C) can be exploited during fractional distillation or gas‑chromatographic purity assessment. Additionally, the computed XLogP3 of 5.0 (vs. ~5.1 for the para isomer) and exact mass of 304.0866 Da represent further chemoinformatic discriminators [1].

Physicochemical Properties Quality Control Isomer Differentiation

Optimal Scientific and Industrial Use Cases for Acetic Acid, 2-(2-(4-chlorobenzyl)phenoxy)-, Ethyl Ester Based on Ortho-Specific Differentiation Evidence


Hepatic‑Safe Hypolipidemic Lead Discovery

Utilize the ortho‑substituted ethyl ester as a privileged starting scaffold for designing new PPARα agonists that retain the cholesterol‑ and triglyceride‑lowering efficacy of classical fibrates while avoiding the liver‑enlargement activity that plagued earlier analogs. Prioritize this compound over the para‑ or meta‑substituted isomers when the goal is to achieve a favorable efficacy‑to‑hepatotoxicity ratio [1].

Regioisomer‑Specific Structure‑Activity Relationship (SAR) Studies

Employ the ortho isomer as a reference standard in SAR campaigns that systematically evaluate the impact of benzyl‑phenoxy substitution pattern on pharmacological activity. Direct comparisons with the meta isomer (which exhibits high hepatomegalicity) and para isomer will enable the deconvolution of positional effects on target engagement and off‑target toxicity [1].

Prodrug Design and Metabolic Stability Optimization

Leverage the ortho‑substituted core to explore ester prodrugs with improved oral bioavailability. The ethyl ester moiety serves as a hydrolyzable handle, and the ortho‑substitution pattern may influence the rate and site of enzymatic hydrolysis, potentially yielding active acid metabolites with controlled release characteristics [2].

Analytical Reference for Isomer Discrimination Testing

Use the distinct boiling point and chemoinformatic properties of the ortho isomer as a basis for developing HPLC, GC, or mass spectrometry methods that can unequivocally distinguish it from the para and meta isomers, ensuring regulatory‑grade chemical identity verification in research settings [3].

Quote Request

Request a Quote for Acetic acid, 2-(2-(4-chlorobenzyl)phenoxy)-, ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.